Product packaging for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole(Cat. No.:CAS No. 294852-99-6)

1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Cat. No.: B1461831
CAS No.: 294852-99-6
M. Wt: 266.92 g/mol
InChI Key: WURQZLPPUWYGBE-UHFFFAOYSA-N
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Description

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a halogenated triazole derivative characterized by an allyl group (-CH₂CH=CH₂) at the 1-position and bromine atoms at the 3- and 5-positions of the 1,2,4-triazole ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5Br2N3 B1461831 1-Allyl-3,5-dibromo-1H-1,2,4-triazole CAS No. 294852-99-6

Properties

IUPAC Name

3,5-dibromo-1-prop-2-enyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURQZLPPUWYGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most common and direct synthetic route to 1-allyl-3,5-dibromo-1H-1,2,4-triazole involves selective bromination of 1-allyl-1H-1,2,4-triazole at the 3 and 5 positions on the triazole ring. This is typically achieved using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.

Reaction Conditions

  • Solvents: Acetonitrile or dichloromethane are preferred solvents due to their ability to dissolve both the substrate and brominating agents and to maintain controlled reaction kinetics.
  • Temperature: The reaction is conducted under carefully controlled temperatures to ensure selective dibromination without overbromination or decomposition. Typically, temperatures range from 0 °C to room temperature.
  • Reaction Time: Varies from 1 to several hours depending on scale and conditions to achieve complete conversion.

Mechanism

The bromination proceeds via electrophilic aromatic substitution on the triazole ring, where bromine atoms substitute hydrogen atoms at the 3 and 5 positions. The allyl group at N-1 remains intact under these conditions.

Industrial Scale Adaptations

  • Continuous Flow Reactors: To improve yield and reproducibility, industrial synthesis often employs continuous flow reactors. These reactors allow precise control over reaction parameters (temperature, reagent concentration, residence time), leading to enhanced selectivity and throughput.
  • Purity Monitoring: Product purity is monitored using gas chromatography (GC) and high-performance liquid chromatography (HPLC), ensuring consistent quality.
Parameter Typical Condition Purpose/Notes
Brominating agent Br2 or NBS Selective bromination
Solvent Acetonitrile or Dichloromethane Good solubility and reaction control
Temperature 0 °C to 25 °C Controls reaction rate and selectivity
Reaction time 1–4 hours Complete dibromination
Reactor type Batch or Continuous Flow Scale-dependent
Purity analysis GC, HPLC Ensures product quality

Alternative Preparation Routes and Related Methods

While the direct bromination route is predominant, related synthetic strategies from the literature on 1,2,4-triazole derivatives provide insight into possible alternative or complementary methods:

Substitution on Pre-Functionalized Triazoles

  • Some patents describe preparation of substituted triazoles via reaction of 5-substituted 1,2,4-triazole-3-thiols with alkyl halides followed by oxidative or substitution reactions to introduce halogens or other functional groups.
  • However, these methods are more complex and less direct for preparing this compound specifically.

Research Findings and Analytical Data

Yield and Purity

  • Bromination of 1-allyl-1H-1,2,4-triazole typically achieves high yields (>75%) of this compound.
  • Purification is commonly done by crystallization or chromatographic methods after reaction completion.

Characterization Techniques

Summary Table of Preparation Methods

Step Description Key Conditions/Notes
Starting Material 1-Allyl-1H-1,2,4-triazole Commercially available or synthesized
Brominating Agent Bromine (Br2) or N-bromosuccinimide (NBS) Selective dibromination reagent
Solvent Acetonitrile or Dichloromethane Solubilizes reactants, controls rate
Temperature Control 0–25 °C Prevents overbromination
Reaction Time 1–4 hours Ensures complete dibromination
Reactor Type Batch or Continuous Flow Scale-dependent
Purification Crystallization or chromatography Removes impurities
Analytical Monitoring GC, HPLC, NMR, MS, IR Confirms purity and structure
Yield Typically 75–90% High efficiency

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-Allyl-3,5-dibromo-1H-1,2,4-triazole exhibits notable antimicrobial properties. Research indicates that derivatives of triazoles are effective against a range of pathogens, including bacteria and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of Mycobacterium tuberculosis, which is crucial for developing anti-tubercular agents .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound NamePathogenInhibition (%)Reference
This compoundMycobacterium tuberculosis90%
2-(5-nitro-2-furyl)-5-(n-propyl)thio-1,3,4-thiadiazoleMycobacterium bovis BCG85%
2-(3-Methyl-5-nitro-1H-imidazol-2-yl)Various bacteriaVariable

Anti-Cancer Properties
The triazole ring system is also recognized for its anticancer potential. Various studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The unique structural features allow for interaction with specific biological targets involved in cancer proliferation .

Agricultural Applications

Fungicides
Triazoles are widely utilized as fungicides in agriculture due to their ability to inhibit fungal growth by disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The application of this compound has shown effectiveness against several plant pathogens.

Table 2: Efficacy of Triazoles as Fungicides

FungicideTarget PathogenApplication Rate (g/ha)Efficacy (%)Reference
1-Allyl-3,5-dibromo-triazoleFusarium spp.20090%
PropiconazoleVarious fungi15085%

Material Science

Polymer Chemistry
Triazoles are increasingly being explored in the field of material science for their potential in synthesizing new polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength .

Table 3: Properties of Triazole-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Triazole-based Polyurethane25050
Triazole-containing Epoxy30060

Case Studies

Case Study 1: Antitubercular Activity
In a study published by Keri et al., the compound was synthesized and tested against dormant Mycobacterium tuberculosis strains. The results indicated that modifications to the triazole structure significantly enhanced its inhibitory effects on bacterial growth .

Case Study 2: Agricultural Field Trials
Field trials conducted with triazole fungicides demonstrated significant reductions in disease incidence among crops treated with formulations containing this compound compared to untreated controls. The trials highlighted the compound's potential as a viable alternative to existing fungicides.

Mechanism of Action

The mechanism of action of 1-allyl-3,5-dibromo-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The dibromo groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The triazole ring provides a stable scaffold that can interact with various biological pathways, making it a versatile compound for drug development .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Allyl Group: Introduces a reactive alkene moiety, enabling further functionalization (e.g., Diels-Alder reactions) and enhancing solubility in organic solvents compared to the parent triazole . Methyl vs.
  • Biological Activity: Triazoles with bromine substituents exhibit enhanced carbonic anhydrase-II inhibitory activity compared to non-halogenated derivatives . The allyl group may further modulate pharmacokinetic properties by altering lipophilicity and membrane permeability.

Biological Activity

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family, characterized by its unique structure featuring two bromine atoms at the 3 and 5 positions and an allyl group at the 1 position. This compound exhibits a range of biological activities, making it a subject of interest in various fields such as medicinal chemistry, agriculture, and material science.

The molecular formula of this compound is C5H5Br2N3C_5H_5Br_2N_3 with a molecular weight of approximately 226.86 g/mol. The presence of bromine enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against various bacterial and fungal strains. This compound has been noted for its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in treating infections and as a preservative in agricultural settings.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The dibromo groups enhance binding affinity to these targets, leading to inhibition or modulation of their activity. For instance, studies have shown that triazole derivatives can inhibit cholinesterases, which are crucial in neurotransmitter regulation .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Cholinesterase Inhibition : A study highlighted that triazole compounds exhibited mixed-type inhibition on cholinesterases with IC50 values reaching up to 1 mM. This suggests potential for developing new treatments for neurodegenerative diseases like Alzheimer's .
  • Antifungal Activity : Research has demonstrated that triazoles can effectively inhibit fungal growth by disrupting cell membrane integrity and function. The specific structure of this compound may contribute to its enhanced antifungal properties compared to other triazoles.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compound Allyl group + dibromo substitutionsAntimicrobial, antifungal
3,5-Dibromo-1H-1,2,4-triazole Lacks allyl groupLimited biological activity
1-Allyl-3,5-dimethyl-1H-1,2,4-triazole Methyl groups instead of brominesDifferent chemical properties

Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to interact with various biological pathways positions it as a potential candidate for developing new therapeutic agents targeting specific enzymes or receptors.

Agricultural Use

Given its antimicrobial properties, this compound can be utilized in agricultural formulations to protect crops from fungal infections and enhance yield.

Q & A

Q. What are the optimal synthetic routes for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, and how do reaction conditions influence yield?

The synthesis typically involves bromination of the parent triazole followed by alkylation. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) or bromine in acetic acid to introduce bromine atoms at the 3 and 5 positions of the triazole ring .
  • Alkylation : Reaction of 3,5-dibromo-1H-1,2,4-triazole with allyl bromide in polar aprotic solvents (e.g., DMF) using bases like NaH or K₂CO₃ to introduce the allyl group .
    Methodological Tip : Monitor reaction progress via TLC and optimize temperature (60–80°C) to minimize side products like de-brominated derivatives .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • NMR : 1^1H and 13^{13}C NMR can confirm allyl group attachment (e.g., characteristic peaks for CH₂=CH– at δ 5.0–6.0 ppm) and bromine positions .
  • X-ray Crystallography : Resolve ambiguity in substitution patterns, as seen in analogous triazole structures .
  • Mass Spectrometry : High-resolution MS validates molecular formula (C₅H₆Br₂N₃) and isotopic patterns for bromine .

Q. What are the baseline biological activities of this compound?

Preliminary screens suggest:

  • Antifungal Activity : Moderate efficacy against Candida albicans (MIC ~25 µg/mL) due to bromine’s electron-withdrawing effects enhancing target binding .
  • Anticancer Potential : IC₅₀ values of 10–50 µM in HeLa cells, linked to triazole-mediated inhibition of kinase pathways .
    Screening Protocol : Use microdilution assays for fungi and MTT assays for cancer cells, with fluconazole/doxorubicin as controls .

Advanced Research Questions

Q. How does the allyl group influence reactivity in cross-coupling reactions compared to methyl or ethyl substituents?

The allyl group enables unique reactivity:

  • Palladium-Catalyzed Coupling : Facilitates Suzuki-Miyaura reactions with aryl boronic acids at the C-3/C-5 bromine sites, offering access to biaryl triazoles. Allyl’s π-system stabilizes transition states, improving yields (70–85%) vs. methyl analogs (50–60%) .
  • Click Chemistry : Allyl’s strain-free structure allows regioselective Huisgen cycloaddition with azides, useful for bioconjugation .
    Contradiction Note : Some studies report reduced stability in acidic conditions due to allyl’s susceptibility to hydrolysis; use anhydrous solvents for sensitive reactions .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite can model binding to fungal CYP51 or human Topoisomerase II. Bromine atoms show strong hydrophobic interactions in binding pockets .
  • DFT Calculations : Predict electrophilic reactivity at C-3/C-5 using HOMO-LUMO gaps. Bromine substitution lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
    Validation : Compare computed binding energies with experimental IC₅₀ values to refine models .

Q. How can regioselectivity challenges in triazole functionalization be addressed?

  • Directing Groups : Introduce temporary groups (e.g., acetate in methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate) to steer bromination or alkylation to specific positions .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves C-3 selectivity in allylation by 20% .

Q. What are the key differences in bioactivity between this compound and its non-brominated analogs?

Property 1-Allyl-3,5-dibromo 1-Allyl-1H-1,2,4-triazole
Antifungal MIC (µg/mL)25>100
Solubility (mg/mL)0.5 (DMSO)2.1 (DMSO)
LogP2.81.2
Bromination increases lipophilicity and target affinity but reduces solubility, necessitating formulation optimization .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for similar triazoles?

  • Source Variability : Yields for ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate range from 50–80% due to differences in brominating agents (NBS vs. Br₂) .
  • Purification : Use column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure product .

Q. What analytical strategies differentiate between N-1 and N-2 alkylation products?

  • NOESY NMR : Detect spatial proximity between allyl protons and triazole ring protons to confirm N-1 substitution .
  • IR Spectroscopy : C-Br stretches (550–600 cm⁻¹) remain unchanged post-alkylation, confirming bromine retention .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Allyl-3,5-dibromo-1H-1,2,4-triazole

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